molecular formula C22H24FN3O B2676928 1-(2-fluorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847395-94-2

1-(2-fluorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2676928
CAS No.: 847395-94-2
M. Wt: 365.452
InChI Key: KQGCJSDHXBWASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a 2-fluorophenyl group at position 1 and a benzimidazole (1H-1,3-benzodiazol) moiety at position 2. The benzimidazole is further modified with a 3-methylbutyl chain at its nitrogen atom.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O/c1-15(2)11-12-25-20-10-6-4-8-18(20)24-22(25)16-13-21(27)26(14-16)19-9-5-3-7-17(19)23/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGCJSDHXBWASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactionsThe final step involves the attachment of the 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl moiety via a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1-(2-fluorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Benzimidazole Moiety

  • Target Compound : 3-Methylbutyl chain at N1 of benzimidazole.
  • Compound from : Features a 4-(2-methoxyphenoxy)butyl group at N1 of benzimidazole. The methoxy-phenoxy ether introduces polarity, likely enhancing aqueous solubility compared to the hydrophobic 3-methylbutyl chain in the target compound .
  • Compound from : Substituted with a 2-(2-methoxyphenoxy)ethyl group.

Aromatic Ring Modifications

  • Target Compound: 2-Fluorophenyl group at pyrrolidinone N1.
  • Compound from : Contains a 3-methylphenyl group instead of 2-fluorophenyl. The absence of fluorine and presence of a methyl group may reduce electronegativity, impacting hydrogen-bonding interactions with target receptors .
  • Compound from : Features a 4-fluorobenzyl group. The benzyl substitution and fluorine position could enhance α1-adrenergic receptor binding compared to the target compound’s direct 2-fluorophenyl attachment .

Pharmacological Activity

  • Antiarrhythmic/Hypotensive Agents (): S-61 and S-73: Pyrrolidin-2-one derivatives with arylpiperazine substituents. S-73 (2,4-difluorophenyl) showed prolonged hypotensive effects due to fluorine’s electron-withdrawing properties, suggesting the target compound’s 2-fluorophenyl group may similarly enhance receptor affinity . Compound 13 (): Exhibited ED50 = 1.0 mg/kg (iv) in antiarrhythmic assays. The target compound’s benzimidazole group may mimic arylpiperazine interactions with adrenoceptors but with distinct selectivity .

Comparative Data Table

Compound Benzimidazole Substituent Aromatic Group Key Pharmacological Property
Target Compound 3-Methylbutyl 2-Fluorophenyl Predicted α1-adrenolytic activity (untested)
Compound 4-(2-Methoxyphenoxy)butyl 2-Fluorophenyl Enhanced solubility due to ether linkage
Compound 2-(2-Methoxyphenoxy)ethyl 2-Fluorophenyl Potential CNS activity via reduced logP
S-73 () 4-[4-(2,4-Difluorophenyl)piperazinyl] N/A Prolonged hypotensive effect (ED50 = 2.5 mg/kg)
Compound 2-(2,6-Dimethylphenoxy)ethyl 4-Fluorobenzyl High α1-adrenergic affinity (structural analogy)

Key Research Findings

  • Fluorine Impact: The 2-fluorophenyl group in the target compound likely enhances binding to adrenoceptors via electronegative interactions, similar to S-73’s 2,4-difluorophenyl efficacy .
  • Alkyl Chain Effects: The 3-methylbutyl group balances lipophilicity and metabolic stability, whereas phenoxyalkyl chains () introduce polarity but may increase oxidative degradation .

Biological Activity

1-(2-fluorophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C23H25FN4O

This structure features a pyrrolidine ring, a benzodiazole moiety, and a fluorophenyl group, which are significant for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor properties. Research indicates that derivatives of benzodiazole are particularly effective against various cancer cell lines.

Key Findings :

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays.
  • Results : Compounds showed significant inhibition of cell proliferation with IC50 values ranging from 6.26 μM to 20.46 μM across different assays .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Testing Parameters :

  • Microorganisms Tested : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
  • Methodology : Broth microdilution testing according to CLSI guidelines.

Results Summary :
Compounds showed varying degrees of antibacterial activity, with some demonstrating significant efficacy against the tested strains .

The proposed mechanisms of action for this class of compounds include:

  • DNA Binding : The compound is believed to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes which are crucial for cell replication and transcription.
  • Inhibition of Proliferation : By interfering with the cell cycle, these compounds prevent tumor growth and microbial proliferation .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a derivative similar to the target compound on A549 lung cancer cells. The treatment resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial properties of various benzodiazole derivatives against Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents.

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound?

Methodological Answer: The synthesis of this benzodiazole-pyrrolidinone derivative requires careful optimization of:

  • Reaction Conditions: Temperature (typically 80–150°C), solvent polarity (e.g., dichloromethane or methanol), and pH control to stabilize intermediates .
  • Catalysts: Use of bases like potassium carbonate or palladium catalysts for coupling reactions, as seen in analogous benzodiazole syntheses .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Table 1: Example Reaction Parameters from Analogous Compounds

StepSolventTemp (°C)CatalystYield (%)Source
CyclizationDMF150K₂CO₃85–93
AlkylationMeOH80None70–78

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, benzodiazole protons at δ 7.8–8.2 ppm) .
  • X-ray Crystallography: SHELXL software (e.g., SHELX-2018) for single-crystal refinement to resolve stereochemistry and bond angles .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected ~380–400 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays: Use multiple platforms (e.g., enzymatic inhibition vs. cell-based assays) to confirm target engagement. For example, adenosine receptor binding (Ki values) vs. anti-inflammatory cytokine modulation .
  • Statistical Validation: Apply ANOVA or Bayesian modeling to account for variability in IC₅₀ measurements from high-throughput screens .
  • Metabolic Stability Tests: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What computational strategies predict binding interactions with adenosine receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine A₂A receptor subtypes. Focus on fluorophenyl and benzodiazole moieties as key pharmacophores .
  • MD Simulations: Run 100-ns simulations (e.g., AMBER or GROMACS) to assess binding stability and identify critical hydrogen bonds (e.g., pyrrolidinone carbonyl with Arg102) .
  • QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize affinity .

Q. How can crystallographic data refine structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • SHELXL Refinement: Apply TWIN/BASF commands for twinned crystals and ISOR restraints for disordered 3-methylbutyl groups .
  • Validation: Check R-factor convergence (<5% discrepancy) and Fo-Fc maps for residual electron density near fluorophenyl rings .

Q. What strategies mitigate toxicity in early-stage pharmacological studies?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays on HEK293 or HepG2 cells to establish selectivity indices (IC₅₀ > 50 μM for safety) .
  • hERG Channel Inhibition: Patch-clamp electrophysiology to assess cardiac risk (target IC₅₀ > 30 μM) .
  • Metabolite Identification: LC-MS/MS to detect reactive intermediates (e.g., epoxides) that may cause off-target effects .

Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with halogens (F, Cl, Br) at the phenyl position and compare adenosine receptor binding (ΔΔG calculations) .
  • Electrostatic Potential Maps: DFT calculations (B3LYP/6-31G*) to quantify halogen bonding strengths with receptor residues .
  • Solubility Testing: Measure logD values (octanol/water) to correlate lipophilicity with membrane permeability .

Table 2: Comparative Bioactivity of Analogous Compounds

SubstituentTarget IC₅₀ (nM)logPSource
2-Fluorophenyl12 ± 33.1
4-Chlorophenyl28 ± 53.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.